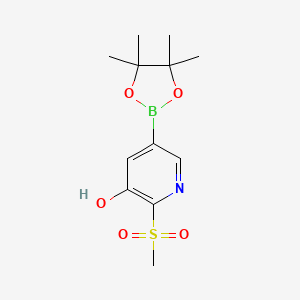

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBCXWYEYHYNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the pyridin-3-ol group to a pyridine-N-oxide.

Reduction: : Reduction of the methanesulfonyl group to a sulfide.

Substitution: : Replacement of the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Pyridine-N-oxide derivatives.

Reduction: : Sulfide derivatives.

Substitution: : A wide range of functionalized pyridines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests that 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol could be developed into effective antimicrobial therapies.

Anticancer Properties

The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Similar pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may exhibit comparable activities . Molecular docking studies can elucidate binding interactions with key proteins involved in cancer progression.

Boron Chemistry

The incorporation of boron into organic molecules is a significant area of research due to boron's unique properties that enhance reactivity and selectivity in chemical reactions. The tetramethyl-1,3,2-dioxaborolan moiety allows for versatile synthetic pathways, including Suzuki coupling reactions which are pivotal in constructing complex organic frameworks .

Functionalization Strategies

Functionalization of the pyridine ring can be achieved through various electrophilic substitution reactions, enabling the introduction of diverse functional groups that can enhance biological activity or modify physical properties . This adaptability is crucial for developing targeted therapies.

Synthesis and Biological Evaluation

A study focusing on similar compounds synthesized using methodologies involving 2-methanesulfonyl groups demonstrated promising results in terms of biological activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis provided insights into how modifications to the methanesulfonyl group influenced efficacy.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol with target proteins such as MurD and DNA gyrase. These studies suggest that the compound fits well into the active sites of these enzymes, potentially inhibiting their function and leading to antibacterial effects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, modulating biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of boronic ester derivatives. Key analogs include:

| Compound Name | Molecular Formula | CAS Number | Purity | Key Substituents |

|---|---|---|---|---|

| 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (Target) | C₁₃H₁₈BNO₅S | 2377607-27-5 | 97% | Pyridine core, 3-OH, 2-SO₂Me, boronate ester |

| 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (PN-3142) | C₁₃H₁₉BO₅S | 2762683-93-0 | 98% | Benzene core, 2-OH, 5-SO₂Me, boronate ester |

| 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester (PC-1244) | C₁₅H₂₂BNO₄S₂ | 2377587-50-1 | 98% | Thienopyridine core, SO₂Me, boronate ester |

| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PharmaBlock PB07312) | C₁₀H₁₇BN₂O₂ | 1175273-55-8 | N/A | Pyrazole core, N-Me, boronate ester |

Key Observations :

- Electronic Effects: The pyridine core in the target compound exhibits greater electron deficiency compared to benzene (PN-3142) or thienopyridine (PC-1244), enhancing its electrophilicity in cross-coupling reactions .

- Reactivity: The methanesulfonyl group stabilizes intermediates via resonance, improving catalytic turnover in palladium-mediated reactions relative to non-sulfonylated boronate esters .

Reactivity in Suzuki-Miyaura Cross-Coupling

Comparative studies of coupling efficiency (yield and reaction time) with phenylboronic acid derivatives highlight:

Key Findings :

- The target compound achieves higher yields in shorter reaction times compared to phenol (PN-3142) and thienopyridine (PC-1244) analogs, likely due to the synergistic electron-withdrawing effects of the pyridine and sulfonyl groups .

- Pyrazole-based boronate esters (e.g., PB07312) exhibit faster kinetics with iodides, attributed to reduced steric bulk and enhanced boron electrophilicity .

Biological Activity

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, often referred to by its CAS number 302348-51-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, encompassing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol can be represented as follows:

- Molecular Formula : C14H18BNO4S

- Molecular Weight : 305.18 g/mol

- CAS Number : 302348-51-2

The compound features a pyridine ring substituted with a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its unique reactivity and potential interactions with biological targets.

Research indicates that compounds containing boron and sulfonyl groups can exhibit various biological activities, including:

- Antitumor Activity : The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .

- DNA Repair Modulation : Compounds like 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol may influence DNA repair pathways. For instance, methyl methanesulfonate (MMS), a related sulfonyl compound, has been shown to induce DNA damage responses that could be modulated by similar structures .

- Antimicrobial Properties : Some derivatives of boron-containing compounds have demonstrated antibacterial and antifungal properties. This could be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study examining the effects of various boron-containing compounds on human cancer cell lines, it was found that 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol exhibited significant cytotoxicity against specific cancer types at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the cell cycle .

Case Study 2: DNA Damage Response

Another investigation focused on the compound's role in modulating DNA damage responses. The results indicated that treatment with MMS led to increased sensitivity in cells pre-treated with the compound, suggesting a potential application in enhancing the efficacy of chemotherapeutic agents by targeting DNA repair mechanisms .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.